
3-iodo-N-methoxy-N-methylBenzamide
Overview
Description
3-Iodo-N-methoxy-N-methylbenzamide is a halogenated benzamide derivative characterized by an iodine substituent at the 3-position of the benzene ring and an N-methoxy-N-methylamide functional group. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine atom . Its molecular formula is C₉H₁₀INO₂, with a molecular weight of 291.09 g/mol. The N-methoxy-N-methyl (Weinreb amide) group enhances stability and directs reactivity in nucleophilic acyl substitutions, making it valuable in multi-step syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-methoxy-N-methylBenzamide typically involves the iodination of N-methoxy-N-methylbenzamide. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the third position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-methoxy-N-methylBenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding N-methoxy-N-methylbenzamide.
Oxidation Reactions: Oxidative conditions can lead
Biological Activity
3-Iodo-N-methoxy-N-methylBenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₉H₁₀I₁N₂O₂
CAS Number: 170282-53-8
Molecular Weight: 292.09 g/mol
The compound features an iodine atom, a methoxy group, and a methyl group attached to a benzamide structure, which contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways, affecting cellular processes.
- Receptor Interaction: It has the potential to bind to specific receptors, altering signal transduction pathways that regulate cell proliferation and apoptosis.
- Induction of Apoptosis: Studies indicate that this compound can activate caspase pathways, leading to programmed cell death in cancer cells.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. The specific mechanisms include:
- Disruption of bacterial cell membranes.
- Inhibition of bacterial enzyme activity.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Notably:
- Case Study: Induction of Apoptosis in Cancer Cells
A study demonstrated that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results suggested that the compound activates apoptotic pathways by increasing caspase activity.
Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Caspase Activation |
---|---|---|---|
HeLa | 10 | 45 | Yes |
MCF-7 | 20 | 38 | Yes |
Research Findings
-
In vitro Studies:
- A study indicated that this compound could effectively reduce the viability of cancer cells through apoptosis induction. The mechanism involves the activation of caspases and inhibition of cell cycle progression.
-
In vivo Studies:
- Animal models have shown promising results where administration of the compound resulted in tumor size reduction. Further investigations are needed to understand the pharmacokinetics and long-term effects on normal tissues.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
Compound | Unique Features | Biological Activity |
---|---|---|
3-Iodo-N-methylbenzamide | Lacks methoxy group | Lower anticancer activity |
N-Methoxy-N-methylbenzamide | Lacks iodine | Reduced antimicrobial properties |
3-Iodo-N-methoxy-N-methyl-5-nitrobenzamide | Contains nitro group; enhanced reactivity | Increased cytotoxicity against cancer cells |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The pharmacological and physicochemical properties of benzamide derivatives are highly influenced by substituent positions and functional groups. Below is a systematic comparison:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Iodine Position : The 3-iodo substitution in the target compound contrasts with 2-iodo derivatives (e.g., 2-Iodo-N-(3-methoxyphenyl)benzamide). The ortho-iodo position may sterically hinder reactions compared to para/ meta positions, affecting coupling efficiency .
- N-Substituents : The N-methoxy-N-methyl group in the target compound enhances solubility in polar solvents compared to N,N-dimethyl or N,N-diethyl groups (e.g., DEET). DEET’s lipophilic N,N-diethyl groups contribute to its dermal penetration and repellent efficacy .
- Methoxy vs. Methyl Groups : 4-Methoxy-N-(3-methylphenyl)benzamide lacks iodine but shares a methoxy group. Methoxy groups increase electron density on the aromatic ring, influencing reactivity in electrophilic substitutions .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical and Pharmacokinetic Data
*logP calculated using Crippen’s method .
Key Observations :
- However, DEET’s higher water solubility (1,000 mg/L) enhances its topical formulation stability .
- Metabolism : DEET is rapidly metabolized via cytochrome P450 enzymes, whereas the N-methoxy-N-methyl group in the target compound may resist enzymatic hydrolysis, prolonging its half-life in biological systems .
Properties
IUPAC Name |
3-iodo-N-methoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGHWIPFADBJMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624750 | |
Record name | 3-Iodo-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170282-53-8 | |
Record name | 3-Iodo-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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